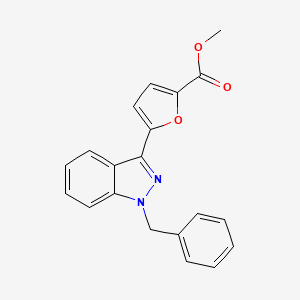

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole

Descripción general

Descripción

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a synthetic indazole derivative . It has a molecular formula of C20H16N2O3 .

Synthesis Analysis

The synthesis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole involves the use of calcium borohydride in tetrahydrofuran . The process involves heating under reflux for 6 hours . The product is then cooled, quenched into crushed ice, and filtered to obtain a solid product .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole consists of an indazole core with furyl and benzyl substituents at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole include the preparation of calcium borohydride by stirring anhydrous calcium chloride with sodium borohydride in anhydrous THF .Aplicaciones Científicas De Investigación

- YC-1 has been studied for its ability to stimulate platelet-soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels. By enhancing sGC activity, YC-1 promotes cGMP production, which can impact platelet function and vascular health .

- YC-1 indirectly elevates platelet cGMP levels by activating sGC. Increased cGMP signaling can influence platelet aggregation, vasodilation, and overall cardiovascular health. Researchers have explored YC-1’s potential as an antiplatelet agent .

- HIF-1 is a transcription factor involved in cellular responses to low oxygen levels (hypoxia). YC-1 has been investigated for its ability to inhibit HIF-1, which could have implications in cancer therapy. By suppressing HIF-1, YC-1 may hinder tumor growth and angiogenesis under hypoxic conditions .

- YC-1 has shown promise as an inhibitor of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses. By blocking NF-κB activation, YC-1 may modulate inflammatory pathways and contribute to therapeutic strategies for inflammatory diseases .

- YC-1’s impact on cGMP levels and sGC activation suggests potential vasodilatory effects. Researchers have explored its use in managing pulmonary hypertension and other cardiovascular conditions. Vasodilation improves blood flow and reduces vascular resistance .

- Beyond HIF-1 inhibition, YC-1 has attracted attention as a potential anticancer agent. Its effects on apoptosis (programmed cell death), angiogenesis, and tumor growth have been studied. YC-1 may enhance the efficacy of chemotherapy and radiation therapy .

Stimulation of Platelet-Soluble Guanylate Cyclase (sGC)

Elevation of Platelet cGMP Levels

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

NF-κB Inhibition

Vasodilation and Cardiovascular Effects

Anticancer Properties

Mecanismo De Acción

Target of Action

It is known that indazole derivatives, such as yc-1, have been explored for their interaction with various targets, including platelet-soluble guanylate cyclase, hypoxia-inducible factor-1 (hif-1), and nf-κb .

Mode of Action

Similar compounds like yc-1 have been shown to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cgmp levels . They also inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .

Biochemical Pathways

Related indazole derivatives have been shown to impact various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Result of Action

Related compounds like yc-1 have been shown to induce cell cycle arrest and inhibit tumor growth both in vitro and in vivo via the up-regulation of p21 cip1/wap1 expression .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJADKHFBAHDMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole | |

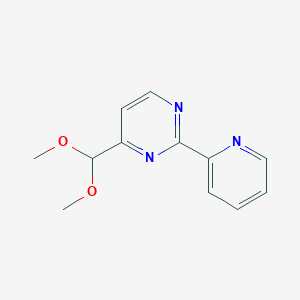

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

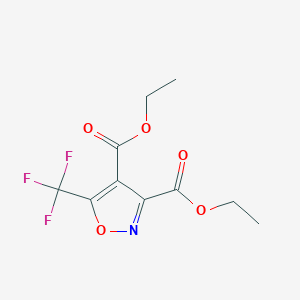

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

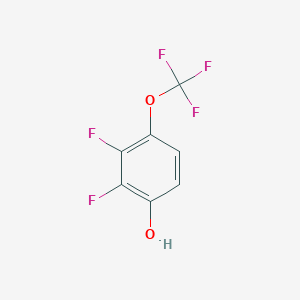

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)